1,2,3,7-Tetrachloronaphthalene
Overview
Description
1,2,3,7-Tetrachloronaphthalene is a polychlorinated naphthalene compound with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, which are known for their persistence in the environment and potential toxicological effects. These compounds are characterized by the substitution of hydrogen atoms in the naphthalene structure with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction typically proceeds through a series of intermediate chlorinated naphthalenes until the desired tetrachlorinated product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,7-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalenes.
Substitution: Functionalized naphthalenes with various substituents.
Scientific Research Applications
1,2,3,7-Tetrachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals and understanding the mechanisms of action of chlorinated compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in detoxification processes. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,3,5,7-Tetrachloronaphthalene
- 2,3,6,7-Tetrachloronaphthalene
Comparison
1,2,3,7-Tetrachloronaphthalene is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other tetrachloronaphthalenes, it may exhibit different solubility, stability, and interaction with biological targets. For example, 1,2,3,4-Tetrachloronaphthalene is more polar and has stronger electrostatic interactions with water, making it more soluble .
Properties
IUPAC Name |
1,2,3,7-tetrachloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-2-1-5-3-8(12)10(14)9(13)7(5)4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMCNDOHMTPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204267 | |
Record name | 1,2,3,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-41-7 | |
Record name | 1,2,3,7-Tetrachloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55720-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,2,3,7-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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